molecular formula C8H6ClNaO2 B8819440 sodium;2-chloro-3-methylbenzoate CAS No. 1708942-16-8

sodium;2-chloro-3-methylbenzoate

Cat. No.: B8819440
CAS No.: 1708942-16-8
M. Wt: 192.57 g/mol
InChI Key: OPVVBHQYTSXNPR-UHFFFAOYSA-M
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Description

Sodium 2-chloro-3-methylbenzoate (IUPAC name: sodium;2-chloro-3-methylbenzoate) is an organochlorine sodium salt derived from benzoic acid. Its molecular formula is C₈H₆ClNaO₂, with a molecular weight of 192.57 g/mol . The compound features a chlorine atom at the 2-position and a methyl group at the 3-position of the benzene ring, conferring distinct physicochemical properties.

Properties

CAS No.

1708942-16-8

Molecular Formula

C8H6ClNaO2

Molecular Weight

192.57 g/mol

IUPAC Name

sodium;2-chloro-3-methylbenzoate

InChI

InChI=1S/C8H7ClO2.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

OPVVBHQYTSXNPR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-chloro-3-methylbenzoate typically involves the neutralization of 2-chloro-3-methylbenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of water and subsequent crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the controlled addition of sodium hydroxide to a solution of 2-chloro-3-methylbenzoic acid, followed by purification steps to ensure the removal of impurities and obtain a high-purity product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of 2-chloro-3-methylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as 2-methoxy-3-methylbenzoate.

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 2-chloro-3-methylbenzyl alcohol.

Scientific Research Applications

Sodium;2-chloro-3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of sodium;2-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
Sodium 2-chloro-3-methylbenzoate C₈H₆ClNaO₂ Cl (2), CH₃ (3) 192.57 Industrial synthesis intermediate; studied for environmental risk
Sodium 2-chlorobenzoate C₇H₄ClNaO₂ Cl (2) 178.55 Simpler structure; lower lipophilicity
Sodium 3-chloro-2-methylbenzoate C₈H₆ClNaO₂ Cl (3), CH₃ (2) 192.57 Isomer with reversed substituent positions; distinct reactivity
Sodium 2-chloro-5-fluorobenzoate C₇H₃ClFNaO₂ Cl (2), F (5) 200.54 Enhanced electronegativity from fluorine; potential medicinal use
Sodium 2-[3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl]-5-[(dimethylamino)sulfonyl]benzoate C₁₈H₂₁ClN₄O₄SNa Complex triazenyl-sulfonyl substituents 446.88 High molecular complexity; used in specialized organic synthesis

Key Comparative Insights :

Substituent Effects: The methyl group in sodium 2-chloro-3-methylbenzoate increases steric hindrance compared to non-methylated analogs like sodium 2-chlorobenzoate. This reduces solubility in polar solvents but enhances stability in nonpolar environments . Chlorine position significantly affects reactivity. For example, sodium 3-chloro-2-methylbenzoate (Cl at 3-position) may exhibit different nucleophilic substitution behavior compared to the 2-chloro isomer .

Functional Group Modifications: The addition of a fluorine atom in sodium 2-chloro-5-fluorobenzoate (vs. Triazenyl-sulfonyl derivatives (e.g., compound in ) demonstrate how extended functionalization can tailor compounds for specific applications, such as photoactive dyes or enzyme inhibitors .

Synthetic Relevance: Methyl esters like methyl 2-chloro-3-methylbenzoate (CymitQuimica Ref: 54-OR315326) are precursors to sodium salts via saponification. Their commercial availability (priced at €53–1,979 per 1g–2.5kg) highlights industrial scalability . Synthesis protocols for related compounds (e.g., methyl 3-amino-5-chloro-2-ethylbenzoate) emphasize the role of halogen and alkyl groups in directing regioselective reactions .

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